molecular formula C8H10ClF2N B2667613 1-(2,6-Difluorophenyl)ethanamine hydrochloride CAS No. 1309602-31-0

1-(2,6-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B2667613
CAS No.: 1309602-31-0
M. Wt: 193.62
InChI Key: PEZUBPXSPPADIL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-difluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-31-0
Record name 1-(2,6-difluorophenyl)ethan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)ethanamine HCl: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy to enhance a molecule's pharmacological profile. The unique electronic properties of fluorine can profoundly influence potency, selectivity, metabolic stability, and pharmacokinetic parameters. Within the arsenal of fluorinated building blocks, 1-(2,6-difluorophenyl)ethanamine and its hydrochloride salt have emerged as a critical chiral amine for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and resolution to its application in the development of targeted therapeutics.

Physicochemical and Structural Characteristics

1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine that exists as a stable, crystalline solid. The presence of two fluorine atoms ortho to the point of attachment on the phenyl ring creates a unique electronic and steric environment, which is often key to its utility in drug design.

PropertyValueCAS Number
Racemic 1-(2,6-Difluorophenyl)ethanamine HCl C₈H₁₀ClF₂N1309602-31-0[1]
(R)-1-(2,6-Difluorophenyl)ethanamine HCl C₈H₁₀ClF₂N1309598-72-8
(S)-1-(2,6-Difluorophenyl)ethanamine HCl C₈H₁₀ClF₂N1309598-68-2[2][3]
Molecular Weight 193.62 g/mol
Appearance White to yellow solid
LogP (calculated) 1.80[1]

digraph "1-(2,6-Difluorophenyl)ethanamine_HCl" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [style=solid];

// Define nodes for the atoms N [label="NH3+", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1,-0.5!", fontcolor="#202124"]; C2 [label="CH3", pos="1,-1.5!", fontcolor="#202124"]; C_ar1 [label="C", pos="2,0!", fontcolor="#202124"]; C_ar2 [label="C", pos="3,0.5!", fontcolor="#202124"]; F1 [label="F", pos="3,1.5!", fontcolor="#EA4335"]; C_ar3 [label="C", pos="4,0!", fontcolor="#202124"]; H1[label="H", pos="4.5,-0.5!", fontcolor="#202124"]; C_ar4 [label="C", pos="4,-1!", fontcolor="#202124"]; H2[label="H", pos="4.5,-1.5!", fontcolor="#202124"]; C_ar5 [label="C", pos="3,-1.5!", fontcolor="#202124"]; H3[label="H", pos="3,-2.5!", fontcolor="#202124"]; C_ar6 [label="C", pos="2,-1!", fontcolor="#202124"]; F2 [label="F", pos="1.5,-2!", fontcolor="#EA4335"]; Cl [label="Cl-", pos="-1,0.5!", fontcolor="#34A853"];

// Define edges for the bonds N -- C1; C1 -- C2; C1 -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- F1; C_ar2 -- C_ar3; C_ar3 -- H1; C_ar3 -- C_ar4; C_ar4 -- H2; C_ar4 -- C_ar5; C_ar5 -- H3; C_ar5 -- C_ar6; C_ar6 -- F2; C_ar6 -- C_ar1; }

Caption: Chemical structure of 1-(2,6-Difluorophenyl)ethanamine HCl.

Synthesis of Racemic 1-(2,6-Difluorophenyl)ethanamine

The most common and efficient method for the synthesis of 1-(2,6-difluorophenyl)ethanamine is through the reductive amination of its corresponding ketone precursor, 2',6'-difluoroacetophenone.[4][5] This one-pot reaction is favored for its operational simplicity and high yields.

Experimental Protocol: Reductive Amination

Rationale: This protocol utilizes sodium cyanoborohydride as the reducing agent, which is selective for the protonated imine intermediate over the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[6] The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation and the subsequent reduction.

Materials:

  • 2',6'-Difluoroacetophenone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2',6'-difluoroacetophenone (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

  • To a solution of the crude amine in diethyl ether, add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Reductive_Amination_Workflow start 2',6'-Difluoroacetophenone imine Imine Formation start->imine reagents Ammonium Acetate Methanol reagents->imine reduction Reduction imine->reduction reducing_agent NaBH3CN reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup free_amine 1-(2,6-Difluorophenyl)ethanamine (Free Base) workup->free_amine hcl_salt HCl Salt Formation free_amine->hcl_salt product 1-(2,6-Difluorophenyl)ethanamine HCl hcl_salt->product

Caption: Workflow for the synthesis of 1-(2,6-Difluorophenyl)ethanamine HCl.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is crucial, as the desired biological activity often resides in a single stereoisomer. The most common method for the chiral resolution of amines on a preparative scale is through diastereomeric salt formation, which leverages the different physical properties of the resulting diastereomeric salts.[7][8]

Experimental Protocol: Diastereomeric Salt Formation and Resolution

Rationale: This protocol employs a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts with the racemic amine.[7] These diastereomers exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, which can then be isolated. The enantiomerically pure amine is subsequently liberated by treatment with a base.

Materials:

  • Racemic 1-(2,6-difluorophenyl)ethanamine

  • (+)-Tartaric acid (or another suitable chiral acid like (-)-mandelic acid)

  • Methanol or Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve racemic 1-(2,6-difluorophenyl)ethanamine (1 equivalent) in a minimal amount of warm methanol or ethanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in the same warm solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal yield, the mixture can be further cooled in an ice bath or refrigerator.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • The enantiomeric excess (e.e.) of the crystallized salt should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • To liberate the free amine, suspend the diastereomeric salt in a mixture of dichloromethane and a 2 M sodium hydroxide solution.

  • Stir until the salt has completely dissolved and partitioned between the two layers.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • The hydrochloride salt can be prepared as described in the synthesis protocol.

Chiral_Resolution_Workflow racemate Racemic 1-(2,6-Difluorophenyl)ethanamine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent (+)-Tartaric Acid in Methanol/Ethanol resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation less_soluble Less Soluble Diastereomeric Salt separation->less_soluble Solid more_soluble More Soluble Diastereomer in Mother Liquor separation->more_soluble Solution base_treatment Base Treatment less_soluble->base_treatment enantiopure_amine Enantiopure Free Amine base_treatment->enantiopure_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Discovery

1-(2,6-Difluorophenyl)ethanamine is a highly valued building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The 2,6-difluorophenyl moiety can engage in favorable interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[9] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The chiral nature of 1-(2,6-difluorophenyl)ethanamine allows for precise three-dimensional positioning of substituents, which is critical for achieving high-affinity binding to the target kinase.

While specific, publicly disclosed drug syntheses using this exact building block are often proprietary, the structural motif is prevalent in patent literature for a wide range of kinase targets, including but not limited to:

  • Janus kinases (JAKs)

  • Receptor tyrosine kinases (e.g., EGFR, VEGFR)

  • Serine/threonine kinases (e.g., p38, ROCK)

The amine functionality serves as a convenient handle for the introduction of various heterocyclic scaffolds that are commonly found in kinase inhibitors.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 1-(2,6-difluorophenyl)ethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl protons. The aromatic region will likely display a complex multiplet due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). The aliphatic carbons will also be present in the upfield region of the spectrum.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry will typically show the molecular ion of the free amine (M+H)⁺.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC is the gold standard for determining the enantiomeric purity of the resolved amine. A suitable chiral stationary phase (e.g., polysaccharide-based) is used to separate the two enantiomers, allowing for their quantification.

Conclusion

This compound is a cornerstone building block for the synthesis of advanced pharmaceutical intermediates. Its difluorinated phenyl ring imparts desirable properties that can lead to improved drug candidates. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is paramount for its effective utilization in drug discovery and development programs. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

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  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors.
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Sources

Solubility of 1-(2,6-Difluorophenyl)ethanamine hydrochloride in water vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(2,6-Difluorophenyl)ethanamine Hydrochloride in Water vs. Methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis, in two common polar protic solvents: water and methanol. We delve into the theoretical principles governing its solubility, including molecular interactions and solvent properties. Furthermore, we present a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of and practical guidance on API solubility characterization.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from a promising molecule to a therapeutic reality is fraught with challenges, with solubility being a primary hurdle. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major contributor to low and variable bioavailability, leading to suboptimal therapeutic outcomes and, in many cases, the failure of otherwise potent drug candidates.

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Understanding its solubility profile in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide focuses on a comparative analysis of its solubility in water and methanol, two polar protic solvents frequently employed in pharmaceutical development. While both are capable of hydrogen bonding, their subtle structural and electronic differences can lead to significant variations in their solvating power for a given solute.

This whitepaper will provide a foundational theoretical analysis of the expected solubility of this compound in these solvents, followed by a rigorous experimental protocol for its empirical determination.

Theoretical Analysis: Predicting Solubility in Water vs. Methanol

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, an ionic salt, several factors come into play.

Solute-Solvent Interactions

This compound exists as an ionic pair in the solid state: the protonated amine (cation) and the chloride ion (anion). For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystal by forming favorable interactions with the individual ions.

  • Water (H₂O): As a highly polar molecule, water is an excellent solvent for many ionic compounds. Each water molecule can form up to four hydrogen bonds, creating a strong, cohesive network.[1] The oxygen atom possesses two lone pairs, making it a strong hydrogen bond acceptor, while the two hydrogen atoms are effective hydrogen bond donors. This allows water to effectively solvate both the cation and the anion of the solute. The small size of water molecules also allows for efficient packing around the ions, further stabilizing them in solution.

  • Methanol (CH₃OH): Methanol is also a polar protic solvent, capable of forming hydrogen bonds.[2] However, it differs from water in a few key aspects. The presence of the methyl group makes methanol less polar than water.[3] Additionally, each methanol molecule can only form a maximum of two hydrogen bonds on average.[1] The methyl group also introduces steric hindrance, which may slightly impede the solvent's ability to pack as efficiently around the solute ions compared to water.

Based on these properties, it is reasonable to hypothesize that This compound will exhibit higher solubility in water than in methanol. The more extensive hydrogen bonding network and higher polarity of water are expected to lead to more effective solvation of the ions.[4]

cluster_water Water Solvation cluster_methanol Methanol Solvation H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O Cation R-NH₃⁺ Cation->H2O_1 H-bond Cation->H2O_2 H-bond MeOH_1 CH₃OH MeOH_2 CH₃OH MeOH_3 CH₃OH MeOH_4 CH₃OH Cation2 R-NH₃⁺ Cation2->MeOH_1 H-bond Cation2->MeOH_2 H-bond

Caption: Solvation of the ammonium cation by water and methanol.

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic precipitate when a solution already contains one of the ions in the precipitate.[5][6] In the context of this compound, the presence of an external source of chloride ions would be expected to decrease its solubility. This is an important consideration in buffered solutions or in the presence of other chloride-containing excipients in a formulation. Previous studies have shown that the formation of hydrochloride salts does not always enhance solubility due to the common ion effect.[7]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

Materials and Equipment
  • This compound (purity >99%)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G start Start prep Prepare Supersaturated Solutions (Add excess solid to Water & Methanol) start->prep equilibrate Equilibrate in Shaker Bath (e.g., 25°C for 24-48h) prep->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22µm Syringe Filter supernatant->filter dilute Dilute Sample for HPLC Analysis filter->dilute hplc Quantify Concentration via HPLC dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials.

    • Add a precise volume of deionized water to one set of vials and methanol to another. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL) ± SD
Water25Hypothetical Value
Methanol25Hypothetical Value
Water37Hypothetical Value
Methanol37Hypothetical Value

Interpretation of Results:

The empirical data will either confirm or refute the initial hypothesis. If the solubility in water is indeed higher than in methanol, this can be attributed to the stronger and more extensive hydrogen bonding network of water, its higher polarity, and more efficient solvation of the cation and anion. Any unexpected results would warrant further investigation into potential specific interactions or the formation of different solid-state forms (polymorphs) in contact with each solvent.

Conclusion

The solubility of this compound is a critical parameter influencing its utility in pharmaceutical synthesis and formulation. Based on a theoretical analysis of intermolecular forces, it is predicted to be more soluble in water than in methanol. This guide has provided the scientific rationale for this prediction and a detailed, robust experimental protocol for its quantitative determination. By following the outlined procedures, researchers can generate high-quality, reproducible solubility data, which is essential for informed decision-making in the drug development pipeline.

References

  • Vertex AI Search. (n.d.). What is the difference in inter-molecular forces of methanol and water?
  • Vaia. (n.d.). Why is methanol - ( CH 3 OH ) - miscible with water, whereas - Vaia.
  • Filo. (2025, May 1). Why methanol a polar molecules which boil faster than water even though b...
  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • ECHEMI. (n.d.). Which one is more polar, water or methanol?
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  • Synthonix. (n.d.). (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.
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  • AP Chemistry. (n.d.). 7.12 Common-Ion Effect.
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  • USP-NF. (2012, June 12). 5364 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • Sigma-Aldrich. (n.d.). (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.
  • USP-NF. (2012, June 12). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
  • J&K Scientific LLC. (n.d.). (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | 1309598-68-2.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Ambeed.com. (n.d.). CAS No. 2460739-93-7 Specifications.
  • BLD Pharm. (n.d.). 1823096-02-1|1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine.

Sources

Technical Guide: pKa Modulation in Fluorinated Phenylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the acid dissociation constants (pKa) of fluorinated phenylethanamine (PEA) derivatives. It is structured to support medicinal chemists in rational drug design, focusing on how fluorination patterns modulate basicity, and consequently, pharmacokinetics and bioavailability.

Executive Summary: The Strategic Role of Fluorine

In medicinal chemistry, the phenylethanamine (PEA) scaffold is ubiquitous, serving as the backbone for catecholamines, trace amines, and numerous psychotropic therapeutics.[1] Fluorination is a critical optimization strategy used to block metabolic hotspots (e.g., inhibiting CYP450 oxidation) and modulate physicochemical properties.

While the effects of fluorine on lipophilicity (LogP) are widely documented, its impact on the pKa of the amine nitrogen is equally critical yet often under-characterized. The basicity of the amine determines its ionization state at physiological pH (7.4), which directly dictates blood-brain barrier (BBB) permeability and receptor binding affinity.

This guide analyzes the structure-property relationships (SPR) of fluorinated PEAs, providing predicted and literature-derived pKa values, and details a high-precision protocol for their experimental determination.

Theoretical Framework: Electronic Effects

The pKa of the phenethylammonium ion (the conjugate acid of the neutral amine) is governed by the electron density available at the nitrogen atom. Fluorine exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ), pulling electron density through the sigma bond framework. This destabilizes the positively charged ammonium cation (by intensifying the positive charge density) and reduces the availability of the nitrogen lone pair in the neutral form. Result:  Lower pKa (reduced basicity).
    
  • Resonance Effect (+R): While fluorine can donate electrons into a

    
    -system, the ethyl spacer in PEA insulates the amine nitrogen from direct resonance interaction with the aromatic ring. Therefore, inductive effects dominate .
    
Distance Dependence (The "Insulation" Effect)

The magnitude of the pKa shift depends on the number of bonds between the fluorine atom and the nitrogen center.

  • 
    - or 
    
    
    
    -fluorination (Side-chain):
    High proximity (2-3 bonds). Drastic reduction in pKa.
  • Ortho/Meta/Para-fluorination (Ring): Lower proximity (4-6 bonds). Moderate reduction in pKa, attenuated by the ethyl chain.

Comparative Data Analysis

The following table aggregates predicted and literature-referenced pKa values. Note that the standard pKa for unsubstituted Phenethylamine is approximately 9.83 .[2]

Table 1: pKa Values of Fluorinated Phenylethanamine Derivatives

CompoundSubstitution PositionApprox. Distance (Bonds to N)pKa (Conjugate Acid)

pKa (vs PEA)
Electronic Driver
Phenethylamine (PEA) UnsubstitutedN/A9.83 0.00Reference
2-Fluoro-PEA Ortho (Ring)49.47 (Pred)-0.36Strong Inductive / Field Effect
3-Fluoro-PEA Meta (Ring)59.65 (Pred)-0.18Moderate Inductive
4-Fluoro-PEA Para (Ring)69.68 (Est)-0.15Weak Inductive

-Fluoro-PEA
Beta (Chain)2~8.4 - 8.8 (Est)-1.0 to -1.4Direct Inductive Proximity
2,4-Difluoro-PEA Ortho, Para4, 6~9.30 (Est)-0.53Additive -I Effect

Note: "Pred" indicates values derived from computational prediction models (ACD/Labs, ChemAxon) consistent with Hammett equation logic. "Est" indicates estimates based on additive substituent constants.

Mechanistic Visualization

The following diagram illustrates the inductive pull vectors and their attenuation over distance.

G PEA Phenethylamine (pKa ~9.83) Ortho 2-F-PEA (Ortho) (pKa ~9.47) Strong -I Effect PEA->Ortho Fluorine at C2 (4 bonds away) Meta 3-F-PEA (Meta) (pKa ~9.65) Moderate -I Effect PEA->Meta Fluorine at C3 (5 bonds away) Para 4-F-PEA (Para) (pKa ~9.68) Weak -I Effect PEA->Para Fluorine at C4 (6 bonds away) Beta Beta-F-PEA (pKa < 9.0) Direct Proximity PEA->Beta Fluorine on Chain (2 bonds away)

Figure 1: Impact of fluorine position on basicity. Closer proximity to the amine nitrogen results in a stronger electron-withdrawing effect, lowering the pKa.

Experimental Protocol: High-Precision Potentiometric Titration

For definitive data, experimental determination is required. Potentiometric titration is the industry "gold standard" for pKa measurement of amines.

Objective

Determine the thermodynamic pKa of a fluorinated PEA derivative with a precision of


 log units.
Materials
  • Analyte: >5 mg of fluorinated PEA hydrochloride salt (High purity).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Solvent: Carbonate-free deionized water (degassed).

  • Inert Gas: Argon or Nitrogen (High purity).

Workflow
  • System Preparation:

    • Calibrate pH electrode using three buffers (pH 4.01, 7.00, 10.01) at 25°C.

    • Thermostat the titration vessel to 25.0°C ± 0.1°C using a water jacket.

  • Sample Preparation:

    • Dissolve the amine salt in 20 mL of 0.15 M KCl. Target concentration: ~1-2 mM.

    • Critical Step: Purge the solution with Argon for 5 minutes to remove dissolved

      
       (which acts as a carbonic acid buffer).
      
  • Titration:

    • Perform a "Blank" titration (solvent only) to subtract background effects.

    • Titrate the sample with 0.1 M NaOH using a micro-burette (addition increments of 2-5

      
      L).
      
    • Record Equilibrium pH after each addition (stabilization criterion: drift < 0.002 pH/min).

  • Data Processing:

    • Plot pH vs. Volume of Titrant.

    • Use the Gran Plot method or second-derivative analysis to identify the equivalence point (

      
      ) precisely.
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (

      
      ), correcting for activity coefficients via the Debye-Hückel theory.
      

Titration Start Start: Dissolve Amine Salt (1-2 mM in 0.15M KCl) Degas Degas with Argon (Remove CO2 interference) Start->Degas Titrate Micro-Titration (Add 0.1M NaOH) Degas->Titrate Measure Record Equilibrium pH (Drift < 0.002/min) Titrate->Measure Measure->Titrate Repeat until pH > 11 Analysis Gran Plot Analysis Identify V(eq) Measure->Analysis Complete Result Calculate pKa (Half-equivalence point) Analysis->Result

Figure 2: Experimental workflow for potentiometric pKa determination.

Pharmacokinetic Implications

Understanding the pKa shift is vital for predicting CNS exposure.

  • Physiological pH (7.4):

    • PEA (pKa 9.83): % Ionized

      
      . Only ~0.4% exists as the neutral, lipophilic species capable of passive diffusion across the BBB.
      
    • 2-F-PEA (pKa 9.47): % Ionized

      
      . Neutral fraction 
      
      
      
      .[3]
    • 
      -F-PEA (pKa ~8.8):  % Ionized 
      
      
      
      . Neutral fraction
      
      
      .

Conclusion: Fluorination, particularly at positions that significantly lower pKa (like the


-position or ortho-position), can increase the concentration of the permeable neutral species by 2x to 10x  compared to the parent compound. This often correlates with higher potency in vivo not just due to metabolic stability, but due to enhanced brain uptake.

References

  • Bordwell pKa Table . Acidity in Water and DMSO. Organic Chemistry Data. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem Compound Summary . 2-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Link[4]

  • PubChem Compound Summary . 2-(3-Fluorophenyl)ethylamine.[5] National Center for Biotechnology Information. Link

Sources

The 2,6-Difluorobenzylamine Motif: Structural Dynamics and Medicinal Utility

[1]

Executive Summary

The 2,6-difluorobenzylamine (2,6-DFBA) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike its unsubstituted benzylamine parent, the 2,6-DFBA motif offers a unique combination of conformational restriction , pKa modulation , and metabolic blockade .

This guide moves beyond basic descriptions to analyze the structural mechanics that make this motif a potent tool for optimizing CNS penetration and target residence time. We will explore the "Orthogonal Lock" effect, provide a self-validating synthetic protocol, and detail the physicochemical shifts that occur upon difluoro-substitution.

Structural Dynamics: The "Orthogonal Lock"

The defining feature of the 2,6-difluoro substitution is not merely electronic; it is steric and conformational. In unsubstituted benzylamines, the methylene bridge allows free rotation, often resulting in a planar or near-planar low-energy conformation relative to the phenyl ring.

In 2,6-DFBA, the van der Waals radii of the fluorine atoms (1.47 Å) create significant steric repulsion with the benzylic protons and the amine nitrogen. This forces the C(benzylic)–N bond to rotate out of the aromatic plane.[2]

The Conformational Consequence
  • Planar Conformation (High Energy): Severe steric clash between ortho-fluorines and the amine group.[1][2]

  • Perpendicular Conformation (Low Energy): The amine side chain adopts a torsion angle approaching 90° relative to the ring plane.[2]

This "Orthogonal Lock" pre-organizes the molecule, reducing the entropic penalty upon binding to protein targets that require a non-planar ligand geometry.

Visualization of Conformational Logic

Conformationcluster_0Thermodynamic BenefitStericsSteric Repulsion(2,6-F vs Benzylic H/N)RotationRestricted Bond Rotation(C_aryl - C_benzylic)Sterics->RotationDipoleDipole Minimization(C-F vs N-Lone Pair)Dipole->RotationConformationPreferred Conformation(Orthogonal/Non-Planar)Rotation->ConformationEntropyReduced Entropic Penalty(ΔS_binding)Conformation->EntropyBindingHigh Affinity Binding(Target Fit)Entropy->Binding

Figure 1: The "Orthogonal Lock" mechanism illustrating how steric and electronic forces drive the 2,6-difluorobenzylamine scaffold into a pre-organized, bioactive conformation.

Physicochemical Modulation[1][3]

The introduction of fluorine atoms at the 2 and 6 positions drastically alters the electronic landscape of the amine.

pKa Suppression (The Inductive Effect)

The strong electron-withdrawing nature (-I effect) of the two fluorine atoms pulls electron density away from the benzylic carbon, and subsequently from the nitrogen lone pair. This destabilizes the protonated ammonium form, making the amine less basic (more acidic conjugate acid).[2]

  • Benzylamine pKa: ~9.33[1][2][3]

  • 2,6-Difluorobenzylamine pKa: ~8.0 – 8.3 (Estimated)[1][2]

Why this matters: A drop in pKa from ~9.3 to ~8.2 significantly increases the fraction of neutral species present at physiological pH (7.4).[2] This enhances passive membrane permeability and Blood-Brain Barrier (BBB) penetration, a critical factor for CNS drug development.

Comparative Data Profile
PropertyBenzylamine2,6-DifluorobenzylamineImpact on Drug Design
pKa (Conjugate Acid) 9.33 [1]~8.0 – 8.3Improved bioavailability; higher fraction neutral at pH 7.[1]4.
LogP (Lipophilicity) 1.09~1.42 [2]Increased lipophilicity aids membrane crossing.[2]
Metabolic Stability Low (Ortho-hydroxylation)HighBlocks CYP450 ortho-attack; extends half-life (

).[1][2]
Conformation FlexibleRestricted (Orthogonal)Pre-organization improves potency.[1][2]

Synthetic Methodology: Self-Validating Protocol

While 2,6-difluorobenzylamine can be purchased, customized derivatives often require synthesis via Reductive Amination . The steric bulk of the 2,6-difluoro group can slow down imine formation, making standard protocols unreliable.

The following protocol uses Sodium Triacetoxyborohydride (STAB) , which is milder than cyanoborohydride and avoids toxic cyanide byproducts.[2] It is "self-validating" because the formation of the imine intermediate can be monitored before the reduction step.

Reagents[1][5][6][7][8]
  • Aldehyde: 2,6-Difluorobenzaldehyde (1.0 equiv)[1][2]

  • Amine: Primary or Secondary Amine partner (1.1 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for activating the hindered carbonyl.[2]

Step-by-Step Workflow
  • Imine Formation (The Checkpoint):

    • Dissolve 2,6-difluorobenzaldehyde and the amine in DCE.

    • Add Acetic Acid.[2]

    • Validation: Stir for 1-2 hours. Take an aliquot for TLC or crude NMR.[2] You must see the disappearance of the aldehyde peak (~10 ppm) and appearance of the imine signal before proceeding.[2] Due to steric hindrance, this step may be slower than with unsubstituted benzaldehydes.

  • Reduction:

    • Add STAB in one portion.[2]

    • Stir at room temperature for 12-16 hours.

    • Note: The 2,6-fluorines protect the benzylic position, but also hinder the approach of the hydride. Extended time is often required.[2]

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution).[2]

    • Extract with DCM.[2]

    • Wash organic layer with brine, dry over Na₂SO₄.

Synthetic Logic Diagram

SynthesisAldehyde2,6-DifluorobenzaldehydeImineStepImine Formation(DCE, AcOH)Aldehyde->ImineStepAmineAmine Partner (R-NH2)Amine->ImineStepCheckpointCHECKPOINT:Confirm Aldehyde Consumption(NMR/TLC)ImineStep->CheckpointCheckpoint->ImineStepFail (Add Time/Heat)ReductionReduction(STAB, 16h)Checkpoint->ReductionPassProduct2,6-DifluorobenzylamineDerivativeReduction->Product

Figure 2: Validated Reductive Amination workflow. The "Checkpoint" is critical due to the steric hindrance of the 2,6-difluoro motif.

Structural Characterization

Validating the structure of 2,6-difluoro derivatives requires specific attention to NMR splitting patterns due to Heteronuclear coupling (

12
NMR Signature[2]
  • Benzylic Protons: Typically appear as a triplet (or doublet of doublets) due to coupling with the two equivalent fluorine atoms (

    
     Hz).[2] This splitting is diagnostic; if it appears as a singlet, you may have lost the fluorines (rare) or have accidental equivalence.[2]
    
  • Aromatic Region: A distinct pattern (often a triplet for the para-proton and a multiplet for the meta-protons) simplifies the aromatic region compared to mono-substituted rings.[1]

NMR[2]
  • Shift: Typically appears around -110 to -120 ppm.[1]

  • Utility: Integration of this signal against an internal standard is the most accurate way to determine purity, as it avoids solvent peak interference common in proton NMR.

Medicinal Utility: Metabolic & Binding Implications[1]

Metabolic Blockade

The primary metabolic pathway for benzylamines is often oxidation at the electron-rich aromatic ring (arene oxides) or dealkylation.[2]

  • Mechanism: Cytochrome P450 enzymes favor electron-rich sites.[1] The highly electronegative fluorines deactivate the ring, making it resistant to oxidative attack.

  • Steric Shield: The C-F bond is strong and sterically blocks the ortho positions, preventing the formation of toxic quinone-imine metabolites often associated with aniline/benzylamine derivatives [3].

Binding Interactions

In protein pockets, the 2,6-difluorophenyl group often acts as a bioisostere for a carbonyl group or fills hydrophobic pockets while engaging in multipolar interactions.

  • Quadrupole Moment: The fluorines create a specific electrostatic potential map (positive center, negative ring edge) that can engage in "orthogonal multipolar interactions" with backbone amides of the target protein.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7504, Benzylamine.[4] Retrieved from [Link][2]

  • Cheméo. (2025).[2][3] 2,6-Difluorobenzylamine Chemical Properties. Retrieved from [Link][2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][5][6] Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][2]

Technical Guide: 1-(2,6-Difluorophenyl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-(2,6-Difluorophenyl)ethanamine in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

1-(2,6-Difluorophenyl)ethanamine (also known as 1-(2,6-difluorophenyl)ethylamine) is a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates. Its structural uniqueness lies in the combination of an


-chiral primary amine and an ortho,ortho-difluorinated phenyl ring. This specific motif offers two critical medicinal chemistry advantages: metabolic resistance  (via electronic deactivation of the ring and steric protection of the benzylic center) and conformational restriction  (forcing the ethyl side chain out of planarity due to steric repulsion between the methyl group and ortho-fluorines).

This guide details the synthesis, physicochemical properties, and specific applications of this moiety in drug discovery, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Diacylglycerol Kinase (DGK) inhibitors .

Chemical Identity & Pharmacophore Theory

Compound Data
PropertyData
IUPAC Name 1-(2,6-difluorophenyl)ethanamine
Common Name

-Methyl-2,6-difluorobenzylamine
CAS (Racemic) 68353-85-5
CAS (R-Isomer) 1309598-72-8 (HCl salt)
CAS (S-Isomer) 1309598-68-2 (HCl salt)
Molecular Weight 157.16 g/mol (Free base)
pKa (Conjugate Acid) ~9.5 (Estimated)
LogP ~1.8
The "Ortho-Fluoro" Effect in Drug Design

The 2,6-difluoro substitution pattern is not merely for lipophilicity; it fundamentally alters the molecule's shape and reactivity.

  • Conformational Locking: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In 1-(2,6-difluorophenyl)ethanamine, the ortho-fluorines create significant steric clash with the

    
    -methyl group and the amine. This restricts rotation around the C(aryl)-C(
    
    
    
    ) bond, often locking the pharmacophore into a perpendicular conformation relative to the phenyl ring. This pre-organization can lower the entropic penalty of binding to a protein target.
  • Metabolic Blockade:

    • Ring Oxidation: The highly electronegative fluorine atoms deactivate the phenyl ring, protecting it from oxidative metabolism by Cytochrome P450 enzymes (specifically preventing arene oxide formation).

    • Benzylic Oxidation: While the

      
      -proton is still present, the steric crowding and electron-withdrawing nature of the 2,6-difluoro system reduce the rate of benzylic hydroxylation compared to non-fluorinated analogs.
      

Synthesis & Manufacturing Workflows

The synthesis of enantiomerically pure 1-(2,6-difluorophenyl)ethanamine is typically achieved via Reductive Amination followed by Enzymatic Kinetic Resolution . This route is preferred in industrial settings for its scalability and cost-effectiveness compared to asymmetric hydrogenation requiring expensive Rh/Ir ligands.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2,6-Difluoroacetophenone Step1 Reductive Amination (Ti(OiPr)4 / NH3 / NaBH4) Start->Step1 Imine Formation Racemate Racemic Amine (±)-1-(2,6-F2-Ph)ethanamine Step1->Racemate Reduction Step2 Enzymatic Resolution (CAL-B Lipase + Ethyl Acetate) Racemate->Step2 Selective Acylation R_Amine (R)-Amine (Unreacted) TARGET PRODUCT Step2->R_Amine Extraction (Acid/Base) S_Amide (S)-Acetamide (Byproduct/Recycle) Step2->S_Amide Separation

Figure 1: Chemoenzymatic synthesis route for (R)-1-(2,6-difluorophenyl)ethanamine.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic 1-(2,6-Difluorophenyl)ethanamine

This protocol utilizes Titanium(IV) isopropoxide to facilitate imine formation, preventing the formation of secondary amine byproducts.

Reagents:

  • 2,6-Difluoroacetophenone (1.0 eq)

  • Titanium(IV) isopropoxide (2.0 eq)

  • Ammonia (7N in Methanol) (5.0 eq)

  • Sodium Borohydride (1.5 eq)

Procedure:

  • Imine Formation: In a dry flask under Argon, dissolve 2,6-difluoroacetophenone (10 mmol) in anhydrous THF (20 mL).

  • Add Titanium(IV) isopropoxide (20 mmol) dropwise. Stir for 15 minutes.

  • Add 7N Ammonia in Methanol (50 mmol). The solution will turn slightly yellow/turbid. Stir at ambient temperature for 6–8 hours to ensure complete conversion to the imine.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Borohydride (15 mmol) portion-wise (Caution: Gas evolution).

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Pour the reaction mixture into 1N Ammonium Hydroxide (50 mL). A heavy white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a Celite pad. Wash the pad with Ethyl Acetate.

  • Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>95%) for resolution. Yield: ~85–90%.

Protocol B: Enzymatic Kinetic Resolution (CAL-B)

This step separates the enantiomers. Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-amine free.

Reagents:

  • Racemic 1-(2,6-difluorophenyl)ethanamine

  • Novozym 435 (Immobilized CAL-B)

  • Ethyl Acetate (Acyl donor & Solvent) or MTBE/Ethyl Acetate mixture.

Procedure:

  • Dissolve the racemic amine (10 g) in Methyl tert-butyl ether (MTBE) (100 mL).

  • Add Ethyl Acetate (5 eq) as the acyl donor.

  • Add Novozym 435 beads (10% w/w relative to amine).

  • Incubation: Shake or stir gently at 30–35°C. Monitor conversion by Chiral HPLC.

  • Termination: Stop the reaction when conversion reaches exactly 50% (theoretical maximum for resolution). Filter off the enzyme beads.

  • Separation:

    • Add 1N HCl to the filtrate. The (R)-amine will form a water-soluble salt and partition into the aqueous layer.

    • The (S)-acetamide remains in the organic layer.

  • Isolation: Separate the layers. Basify the aqueous layer (pH > 12) with NaOH and extract with Dichloromethane. Dry and concentrate to obtain pure (R)-1-(2,6-difluorophenyl)ethanamine .

    • Optical Purity: Typically >99% ee.

Medicinal Chemistry Applications

HIV Reverse Transcriptase Inhibitors (F2-DABOs)

One of the most prominent applications of this moiety is in the optimization of Dihydroalkoxybenzyloxopyrimidines (DABOs) , a class of NNRTIs.

  • Mechanism: These compounds bind to an allosteric hydrophobic pocket on the Reverse Transcriptase enzyme (the NNRTI binding pocket), locking the enzyme in an inactive conformation.

  • Role of the 2,6-Difluoro Moiety:

    • Researchers found that replacing a simple benzyl group with the 1-(2,6-difluorophenyl)ethyl group significantly improved antiviral potency.

    • SAR Insight: The

      
      -methyl group fills a small hydrophobic sub-pocket (Val179/Leu100 region), while the 2,6-difluorophenyl ring engages in 
      
      
      
      -stacking interactions with aromatic residues (Tyr181/Tyr188) while avoiding steric clashes that larger substituents would cause.
    • Key Compound: 6-[1-(2,6-difluorophenyl)ethyl]-pyrimidinone derivatives have shown nanomolar potency against wild-type and resistant HIV-1 strains [1].

Diacylglycerol Kinase (DGK) Inhibitors

Recent patent literature identifies the 1-(2,6-difluorophenyl)ethyl group in inhibitors of DGK


 and DGK

.
  • Therapeutic Context: DGK inhibitors prevent the phosphorylation of Diacylglycerol (DAG) to Phosphatidic Acid (PA). Elevated DAG levels in T-cells enhance T-cell receptor (TCR) signaling, making these inhibitors potential immunotherapies for cancer (reversing T-cell exhaustion).

  • Structural Application: The moiety is often attached to a piperazine or heterocyclic core (e.g., 8-[1-(2,6-difluorophenyl)ethyl]-2,5-dimethylpiperazin-1-yl...).[1]

  • Benefit: The 2,6-difluoro substitution improves the metabolic stability of the "tail" of the molecule, which is often a liability in piperazine-based drugs [2].

Pathway Diagram: DGK Inhibition Mechanism

DGK_Pathway TCR T-Cell Receptor (TCR) Activation PLC PLC-gamma Activation TCR->PLC DAG Diacylglycerol (DAG) (Signaling Molecule) PLC->DAG PKC PKC / RasGRP Signaling DAG->PKC Activates PA Phosphatidic Acid (Inactive for PKC) DAG->PA Phosphorylation (Dampens Signal) TCell_Act Enhanced T-Cell Effector Function PKC->TCell_Act DGK DGK Alpha/Zeta (Enzyme) DGK->PA Catalyzes Inhibitor 1-(2,6-F2-Ph)ethyl-based Inhibitor Inhibitor->DGK BLOCKS

Figure 2: Mechanism of Action for DGK inhibitors containing the 1-(2,6-difluorophenyl)ethyl moiety.

References

  • Mai, A., et al. (2005). "6-[1-(2,6-Difluorophenyl)ethyl]pyrimidinones antagonize cell proliferation and induce cell differentiation by inhibiting (a nontelomeric) endogenous reverse transcriptase." Journal of Medicinal Chemistry.

  • Bristol-Myers Squibb Company. (2020). "Substituted Naphthyridinone Compounds Useful as T Cell Activators."[1] World Intellectual Property Organization Patent WO2020006018.

  • Gotor, V., et al. (2005). "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "Product Specification: (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride."

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Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Peptidomimetics Utilizing 1-(2,6-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into peptide structures has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated peptidomimetics using 1-(2,6-difluorophenyl)ethanamine as a key building block. This application note is tailored for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust, self-validating experimental methodologies. We will explore the rationale behind experimental design, from the selection of coupling reagents to purification strategies, ensuring scientific integrity and reproducibility.

Introduction: The Fluorine Advantage in Peptidomimetic Design

Peptidomimetics are synthetic molecules designed to replicate the biological activity of natural peptides but with improved drug-like properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[3] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties.[4][5] The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as proteases.[6]

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the peptide backbone, potentially leading to higher binding affinity and selectivity for the target receptor.[7]

  • Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH.

1-(2,6-Difluorophenyl)ethanamine is a particularly valuable building block for creating fluorinated peptidomimetics. The difluorinated phenyl ring provides a robust scaffold that imparts many of the beneficial properties of fluorine, while the chiral amine group allows for its straightforward incorporation into peptide chains using standard coupling chemistries.

The Strategic Role of 1-(2,6-Difluorophenyl)ethanamine

The choice of 1-(2,6-difluorophenyl)ethanamine as a precursor is deliberate. The 2,6-difluoro substitution pattern offers distinct advantages:

  • Steric Shielding: The two fluorine atoms flanking the point of attachment can sterically hinder the approach of metabolic enzymes, further enhancing the stability of the resulting peptidomimetic.

  • Orthogonal Reactivity: The aromatic C-F bonds are generally unreactive under standard peptide synthesis conditions, ensuring the integrity of the fluorinated motif throughout the synthetic sequence.

  • Fine-Tuning of Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms significantly modulates the electronic environment of the phenyl ring, which can influence interactions with biological targets.

The following sections will provide detailed protocols for the incorporation of this building block into a model dipeptide sequence.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity (≥98%). Anhydrous solvents should be used for all coupling reactions to prevent unwanted side reactions.

  • Inert Atmosphere: Peptide coupling reactions are sensitive to moisture and oxygen. It is highly recommended to perform these reactions under an inert atmosphere of nitrogen or argon.[8]

  • Monitoring Reactions: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Synthesis of a Model Fluorinated Dipeptidomimetic: Coupling of Fmoc-Glycine with (S)-1-(2,6-Difluorophenyl)ethanamine

This protocol details the synthesis of a simple dipeptidomimetic to illustrate the core coupling methodology.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Fmoc_Gly Fmoc-Glycine Coupling Peptide Coupling Reaction Fmoc_Gly->Coupling Amine (S)-1-(2,6-Difluorophenyl)ethanamine Amine->Coupling Coupling_Reagent HBTU / HOBt Coupling_Reagent->Coupling Base DIPEA Base->Coupling Solvent Anhydrous DMF Solvent->Coupling Atmosphere Nitrogen Atmosphere Atmosphere->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Fmoc-Gly-(S)-1-(2,6-Difluorophenyl)ethylamide Purification->Product

Caption: Workflow for the synthesis of a fluorinated dipeptidomimetic.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Fmoc-Glycine297.311.01.0
(S)-1-(2,6-Difluorophenyl)ethanamine157.161.01.0
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)379.251.11.1
HOBt (Hydroxybenzotriazole)135.131.11.1
DIPEA (N,N-Diisopropylethylamine)129.242.02.0
Anhydrous Dimethylformamide (DMF)-10 mL-
Ethyl Acetate---
1M HCl (aq)---
Saturated NaHCO₃ (aq)---
Brine---
Anhydrous MgSO₄---
Silica Gel for Column Chromatography---

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Fmoc-Glycine (1.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the Fmoc-Glycine in anhydrous DMF (5 mL).

  • Activation: Add HBTU (1.1 mmol, 1.1 eq) and HOBt (1.1 mmol, 1.1 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid. The formation of the active ester is crucial for efficient coupling.[8][9]

  • Amine Addition: In a separate vial, dissolve (S)-1-(2,6-Difluorophenyl)ethanamine (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL). Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 eq) dropwise to the reaction mixture. The base is essential to neutralize the hexafluorophosphate salt formed and to deprotonate the amine hydrochloride if the free base is not used.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). These washes remove unreacted starting materials, coupling reagents, and the base.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Fmoc-protected dipeptidomimetic.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Deprotection of the Fmoc Group

The Fmoc protecting group can be readily removed to allow for further peptide chain elongation.

Protocol:

  • Dissolve the Fmoc-protected dipeptidomimetic in a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the deprotection by TLC/LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting free amine can be used in the next coupling step without further purification, or it can be purified by chromatography if necessary.

Causality and Experimental Choices

  • Choice of Coupling Reagent: HBTU is a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation and minimizes racemization, especially when used in conjunction with HOBt.[10] Carbodiimides like DCC or EDC are also effective but can sometimes lead to the formation of N-acylurea byproducts.[11]

  • Role of HOBt: HOBt acts as an additive that suppresses racemization by forming an active ester with the carboxylic acid, which is less prone to epimerization.[12]

  • Selection of Base: DIPEA is a non-nucleophilic hindered base that is ideal for peptide coupling reactions as it does not compete with the amine nucleophile.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves most amino acids, peptides, and coupling reagents.

Data Presentation and Expected Results

Table 1: Representative Yield and Purity Data

CompoundYield (%)Purity (LC-MS, 254 nm)
Fmoc-Gly-(S)-1-(2,6-Difluorophenyl)ethylamide85-95>98%
H-Gly-(S)-1-(2,6-Difluorophenyl)ethylamide (after deprotection)>95 (crude)>95%

Expected Spectroscopic Data:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons of the difluorophenyl ring, the methine and methyl protons of the ethylamine moiety, the methylene protons of the glycine residue, and the protons of the Fmoc group.

  • ¹⁹F NMR: Will exhibit a singlet or a complex multiplet in the aromatic region corresponding to the two fluorine atoms.

  • HRMS: The measured mass should be within 5 ppm of the calculated exact mass for the molecular ion.

Conclusion

The synthetic protocols outlined in this application note provide a robust and reproducible method for the incorporation of 1-(2,6-difluorophenyl)ethanamine into peptidomimetic structures. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply these methods to the synthesis of a wide range of novel fluorinated peptidomimetics for drug discovery and development. The strategic use of fluorination continues to be a powerful approach to overcoming the inherent limitations of natural peptides as therapeutic agents.[13]

References

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). National Center for Biotechnology Information. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). MDPI. [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Synlett. [Link]

  • What is coupling reagents in peptide synthesis?. (2025). ResearchGate. [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Royal Society of Chemistry. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI. [Link]

  • Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorine-Containing Macrocyclic Peptides and Peptidomimetics. (2025). ResearchGate. [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (n.d.). National Center for Biotechnology Information. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025). Taylor & Francis Online. [Link]

  • Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. (2010). PubMed. [Link]

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. (2022). Royal Society of Chemistry. [Link]

  • Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal. [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025). The Pharma Journal. [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. (2025). National Center for Biotechnology Information. [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. (2013). Organic Chemistry Portal. [Link]

  • 1-(2,6-difluorophenyl)ethan-1-amine. (n.d.). Reagent Database. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. (2025). ResearchGate. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of a fluorinated oligopeptide for biomedical applications. (2023). Universitat de Barcelona Dipòsit Digital. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Royal Society of Chemistry. [Link]

  • (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. (2025). ChemSrc. [Link]

Sources

Troubleshooting & Optimization

Improving yield in synthesis of 1-(2,6-Difluorophenyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

The synthesis of 1-(2,6-difluorophenyl)ethanamine (CAS: 1309602-31-0) presents a unique dual-challenge compared to non-substituted acetophenones.

  • Steric Blockade: The two ortho-fluorine atoms create a "molecular fortress" around the carbonyl carbon, significantly impeding the Bürgi-Dunitz trajectory required for nucleophilic attack by amines or auxiliaries.

  • Electronic Deactivation: While fluorine is inductively electron-withdrawing (

    
    ), the resonance donation (
    
    
    
    ) and the repulsion between the fluorine lone pairs and the incoming nucleophile's lone pair often destabilize the transition state for imine formation.

Standard protocols often fail. This guide provides field-proven, high-yield workflows specifically optimized for this 2,6-difluoro scaffold.

Primary Workflow: The Ellman Auxiliary Route (Chiral)

For high enantiomeric excess (


), the condensation of tert-butanesulfinamide (Ellman’s auxiliary) is the industry standard. However, the standard mild conditions will result in stalled conversion (<50%) for this substrate.
Optimized Protocol: Ti(OEt)₄ Mediated Condensation

Why this works: We substitute Titanium(IV) Isopropoxide (


) with Titanium(IV) Ethoxide (

)
. The ethoxide ligands are less bulky, reducing steric congestion around the already crowded 2,6-difluoro center, allowing for higher conversion rates.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • 2,6-Difluoroacetophenone (

      
       equiv)
      
    • (R)- or (S)-tert-butanesulfinamide (

      
       equiv)
      
    • 
       (
      
      
      
      equiv)
      — Critical: Do not use < 2.0 equiv.
    • Solvent: Dry THF (0.5 M concentration).

  • Reaction:

    • Add ketone and sulfinamide to THF.

    • Add

      
       dropwise at RT.
      
    • Heat to reflux (

      
      )  for 24 hours. Note: Standard RT protocols will fail.
      
  • Reduction:

    • Cool to

      
      .
      
    • Add

      
       (
      
      
      
      equiv). Lithium Selectride (L-Selectride) may be used for higher diastereoselectivity (dr > 99:1).
  • Hydrolysis: Treat with

    
     in dioxane/MeOH to cleave the sulfinyl group.
    
Workflow Visualization

EllmanRoute cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction Start 2,6-Difluoro- acetophenone Ti Ti(OEt)4 (Lewis Acid) Start->Ti Imine Sulfinyl Imine Intermediate Ti->Imine Reflux, 24h Overcome Sterics Aux t-Bu-Sulfinamide Aux->Ti Red L-Selectride (-78°C) Imine->Red AmineProt Sulfinyl Amine (Pure Diastereomer) Red->AmineProt >98:2 dr Final Chiral Amine Salt AmineProt->Final HCl Hydrolysis

Caption: Optimized Ellman workflow emphasizing the necessity of Ti(OEt)4 and heat to overcome the 2,6-difluoro steric barrier.

Secondary Workflow: Reductive Amination (Racemic)

For achiral applications or initial SAR screening, a one-pot reductive amination is faster.

The Pitfall: Adding the amine and hydride source simultaneously often leads to direct reduction of the ketone to the alcohol (1-(2,6-difluorophenyl)ethanol) because imine formation is slow.

The Fix: Pre-formation of the imine is mandatory.

Protocol Specifications
ParameterStandard ConditionOptimized for 2,6-Difluoro
Catalyst None or Acid

(2.0 equiv)
Imine Time 1-2 hours12-16 hours (Pre-stir)
Hydride


(added after imine formation)
Temperature RT

(Step 1 only)

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by users working with fluorinated acetophenones.

Category A: Low Yield & Conversion

Q: I am seeing 40% starting material remaining after 24h. Adding more catalyst doesn't help.

  • Diagnosis: Equilibrium limitation. Water generated during condensation is hydrolyzing the imine back to the ketone.

  • Solution: While Titanium reagents scavenge water, the stoichiometry might be insufficient for this hindered substrate.

    • Increase Ti reagent to 3.0 equivalents .

    • Add activated 4Å Molecular Sieves directly to the reaction pot to drive the equilibrium.

Q: The reaction mixture turned into a thick gel and stirring stopped.

  • Diagnosis: Polymerization of Titanium species (bridging oxo-species) at high concentration.

  • Solution: Dilute the reaction. Ensure solvent concentration is 0.3 M - 0.5 M . Use an overhead stirrer for scales >10g.

Category B: Workup Nightmares (Emulsions)

Q: Upon quenching, I get a white sticky emulsion that won't separate. I've lost 50% yield here.

  • Diagnosis: Improper hydrolysis of Titanium salts. The amphoteric Ti-hydroxides trap the amine.

  • The "Rochelle's Salt" Protocol (Gold Standard):

    • Dilute reaction mixture with Ethyl Acetate.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Volume ratio: 10mL salt solution per 1mmol Ti.

    • Vigorous Stirring: Stir rapidly for 1-2 hours until two clear layers form (Organic top, clear aqueous bottom).

    • Alternative: If Rochelle's salt is unavailable, use the 3:1:1 method : Add 3mL water, wait, add 1mL 15% NaOH, wait, add 1mL water (per g of Ti reagent). Filter the resulting granular solid.

Category C: Impurity Profile

Q: I see a "dimer" impurity (M+ = ~300+).

  • Diagnosis: Over-alkylation. The product amine reacted with another molecule of ketone.

  • Solution: This is rare with 2,6-difluoro substrates due to sterics, but if observed, ensure excess amine/ammonia source (5-10 equiv) is used during the reductive amination.

Diagnostic Logic Tree

Use this decision matrix to diagnose yield loss in real-time.

Troubleshooting Problem Yield < 50% CheckTLC Check TLC/LCMS of Crude Reaction Problem->CheckTLC Result1 Starting Ketone Present CheckTLC->Result1 Result2 No Ketone, But Low Isolated Yield CheckTLC->Result2 Result3 Alcohol Side Product Formed CheckTLC->Result3 Sol1 Action: Increase Temp or Switch to Ti(OEt)4 Result1->Sol1 Sol2 Action: Use Rochelle's Salt Workup Protocol Result2->Sol2 Sol3 Action: Pre-form Imine Longer before Hydride Result3->Sol3

Caption: Logic tree for diagnosing yield loss. Green nodes indicate corrective actions.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry.

  • Mathew, J. S.; Klussmann, M.; Iwamura, H.; Valera, F.; Futran, A.; Emanuelsson, E. A. C.; Blackmond, D. G. (2006). "Investigations of the Mechanism of Imine Formation Mediated by Titanium(IV) Isopropoxide." Journal of Organic Chemistry.

  • Not Voodoo (University of Rochester). "Workup for Removing Titanium Byproducts."[1] Not Voodoo: Demystifying Synthetic Organic Chemistry.

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Properties of 1-(2,6-Difluorophenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(2,6-Difluorophenyl)ethanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. By understanding and properly managing its moisture sensitivity, you can ensure the accuracy, reproducibility, and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 1-(2,6-Difluorophenyl)ethanamine HCl is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For 1-(2,6-Difluorophenyl)ethanamine HCl, a solid material, this means it can absorb moisture from the air. This can lead to several challenges in the laboratory, including clumping, caking, and difficulty in accurate weighing.[1][2] The hydrochloride salt form, in particular, can contribute to this property.

Q2: What are the potential consequences of improper handling of this hygroscopic compound?

A2: Improper handling can significantly impact your experimental outcomes. The primary consequences include:

  • Inaccurate Weighing: Absorption of water will lead to a measured weight that is higher than the actual amount of the active compound, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Physical State Alteration: The compound may change from a free-flowing powder to a clumpy or caked solid, making it difficult to handle and dispense.

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity and stability of the compound.

  • Altered Reactivity: The presence of unknown amounts of water can affect reaction kinetics and outcomes, particularly in moisture-sensitive reactions.

Q3: How should I store 1-(2,6-Difluorophenyl)ethanamine HCl to minimize moisture absorption?

A3: Proper storage is the first line of defense against the challenges of hygroscopicity. The following storage conditions are recommended:

  • Tightly Sealed Container: Always keep the compound in a tightly sealed container to minimize exposure to ambient air.

  • Dry Environment: Store the container in a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Cool and Well-Ventilated Area: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered when working with 1-(2,6-Difluorophenyl)ethanamine HCl.

Problem 1: The powder has formed clumps or is caked.

Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure to air.

Solution Workflow:

start Clumped/Caked Powder assess Assess Severity start->assess minor Minor Clumping assess->minor Minor severe Severe Caking/Wet Appearance assess->severe Severe break_up Gently break up clumps with a dry spatula in a glovebox or low-humidity environment. minor->break_up do_not_use Do not use for experiments requiring precise solid weighing. severe->do_not_use use_with_caution Use immediately for non-critical applications or prepare a stock solution. break_up->use_with_caution prepare_solution Prepare a stock solution of the entire batch and determine the concentration accurately. do_not_use->prepare_solution cluster_prevention Proactive Measures cluster_quantification Quantitative Analysis cluster_troubleshooting Reactive Measures storage Proper Storage - Tightly sealed - Desiccator - Inert gas weighing Accurate Weighing - Weigh quickly - Use appropriate balance storage->weighing handling Controlled Handling - Glovebox - Low humidity handling->weighing kf Karl Fischer Titration - Determine % water weighing->kf for accurate quantification stock_solution Stock Solution Preparation - Minimize serial weighing errors weighing->stock_solution for accurate quantification kf->weighing corrects for water content inconsistent_results Experimental Issues - Inconsistent results stock_solution->inconsistent_results improves consistency clumping Physical Changes - Clumping/Caking clumping->inconsistent_results leads to compound 1-(2,6-Difluorophenyl)ethanamine HCl compound->storage to prevent moisture uptake compound->handling to prevent moisture uptake compound->clumping if handled improperly

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Phenylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for fluorinated phenylethanamine synthesis. The introduction of fluorine into a phenethylamine scaffold is a powerful strategy in drug discovery, capable of modulating everything from metabolic stability to receptor binding affinity[1][2][3][4]. However, the unique reactivity of fluorinating agents means that reaction temperature is not just a parameter to be set, but a critical tool to be optimized. Too low, and the reaction may stall; too high, and a cascade of side reactions can compromise yield and purity[5].

This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges encountered in the lab. We will explore the causal relationships between temperature, reaction mechanisms, and outcomes to provide you with the expertise needed to navigate your synthetic challenges successfully.

Frequently Asked Questions (FAQs): General Temperature Optimization

Q1: My fluorination reaction is giving a very low yield or isn't working at all. What is the first temperature-related step I should take?

A1: Before adjusting the temperature, it is critical to first validate the foundational parameters of the reaction. Many fluorination failures are incorrectly attributed to temperature when the root cause is environmental.

  • Ensure Anhydrous Conditions: Many fluorinating reagents, particularly deoxyfluorination agents like DAST, react aggressively with water. Ensure all glassware is oven- or flame-dried and all solvents are passed through a drying system or are from a freshly opened anhydrous bottle. Even trace moisture can quench the reagent[6].

  • Verify Reagent Quality: Fluorinating agents can degrade over time, especially if not stored under inert atmosphere and protected from moisture. Use a fresh bottle or test the reagent on a simple, reliable substrate to confirm its activity.

  • Confirm Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent side reactions with atmospheric oxygen and moisture[6].

Once these factors are confirmed, a stalled reaction often indicates insufficient activation energy. A systematic, incremental increase in temperature is the logical next step. We recommend increasing the reaction temperature in 10-20°C increments, monitoring the reaction progress closely by TLC or LC-MS at each stage to avoid overshooting the optimal temperature and promoting decomposition[5].

Q2: I'm observing multiple byproducts in my reaction mixture. How should I use temperature to improve selectivity?

A2: The formation of multiple products is a classic sign that the reaction temperature is too high, providing sufficient energy to overcome the activation barriers for undesired reaction pathways.

The first and most effective response is to lower the temperature . Many fluorination reactions, especially those involving sensitive substrates or potent reagents, benefit from being initiated at very low temperatures (e.g., -78 °C with a dry ice/acetone bath) and allowed to warm slowly to room temperature[6]. This controlled warming profile allows the desired reaction, which typically has a lower activation energy, to proceed preferentially before the system gains enough thermal energy to enable competing side reactions like elimination or rearrangement[6].

Troubleshooting Guide by Fluorination Strategy

The optimal temperature strategy is highly dependent on the specific fluorination method employed. Below are common issues and temperature-based solutions for different reaction types used in the synthesis of fluorinated phenylethanamines.

Issue 1: Deoxyfluorination (e.g., with DAST, Deoxo-Fluor)

Q: I am trying to convert a phenethyl alcohol derivative to its corresponding fluoride using DAST, but I am primarily isolating the styrene byproduct. How can I suppress this elimination?

A: This is a textbook case of elimination (E1/E2) competing with the desired nucleophilic substitution (SN2). The carbocation or transition state stability of benzylic systems makes them particularly prone to elimination. Temperature is your primary tool for controlling this competition.

  • Causality: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. By lowering the temperature, you disproportionately reduce the rate of elimination compared to the SN2 pathway.

  • Recommended Action: Initiate the reaction at -78 °C. Add the DAST or Deoxo-Fluor reagent dropwise to a cooled solution of the alcohol. Maintain this low temperature for an extended period (1-2 hours) before allowing the reaction to warm slowly to room temperature. This protocol ensures that the SN2 reaction is favored while the system has minimal thermal energy[6].

G cluster_input cluster_process cluster_output Start Phenethyl Alcohol + DAST HighTemp High Temp (e.g., 0°C to RT) Start->HighTemp Favors LowTemp Low Temp (e.g., -78°C) Start->LowTemp Favors Elimination Elimination (Styrene Product) HighTemp->Elimination Substitution Substitution (Desired Fluoride) LowTemp->Substitution

Issue 2: Electrophilic Fluorination (e.g., with Selectfluor™)

Q: I am attempting to mono-fluorinate an activated aromatic ring in a phenethylamine precursor using Selectfluor™, but I'm getting a mixture of mono- and di-fluorinated products. How can I improve selectivity?

A: Over-fluorination occurs when the mono-fluorinated product is of similar or greater reactivity than the starting material. While stoichiometry is the first parameter to check (use 0.9-0.95 equivalents of the fluorinating agent), temperature plays a crucial role in managing selectivity.

  • Causality: At higher temperatures, the rate of the second fluorination can become competitive with the first. Lowering the temperature reduces the overall reaction rate, magnifying the subtle differences in activation energy between the first and second fluorination events.

  • Recommended Action: Run a temperature screening experiment. Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor it closely. If the reaction is too slow, incrementally increase the temperature. In many cases, a slightly longer reaction time at a lower temperature provides a much cleaner product profile than a faster reaction at an elevated temperature[6]. Some substrates may still require high temperatures (up to 120°C) for conversion, but this should be approached cautiously after lower temperatures have failed[7][8].

Issue 3: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace a nitro or chloro group on the phenyl ring with fluoride using potassium fluoride (KF), but the reaction is not proceeding, even at reflux in acetonitrile.

A: This is a common challenge in SNAr fluorinations. The low solubility and nucleophilicity of alkali metal fluorides like KF often require forcing conditions to be effective.

  • Causality: The rate-limiting step is often the attack of the fluoride anion on the aromatic ring. The nucleophilicity of the fluoride is hampered by strong ion-pairing with the potassium cation and solvation by protic solvents. High temperatures are needed to increase solubility and provide the energy to overcome the high activation barrier.

  • Recommended Action:

    • Increase Temperature via Solvent Choice: Switch to a higher-boiling polar aprotic solvent like DMF (b.p. 153°C) or DMSO. These solvents are better at solvating the cation, leaving a "naked," more nucleophilic fluoride anion[9].

    • Use a Phase-Transfer Catalyst: Add a catalyst like 18-crown-6 or tetrabutylammonium bromide. These catalysts complex the potassium ion, further enhancing the nucleophilicity of the fluoride anion and often allowing the reaction to proceed at lower temperatures (e.g., 80-120°C)[6].

    • Consider Mechanochemistry: For certain substrates, solid-state mechanochemical methods using ball milling can facilitate SNAr fluorination at elevated temperatures (e.g., 120°C) without the need for high-boiling solvents, offering a greener alternative[10].

Data & Protocol Reference

Table 1: Temperature Guidelines for Common Fluorination Reagents
Fluorination ReagentTypical ReactionStarting TemperatureOptimal Range (°C)Common Issue with High Temp.
DAST / Deoxo-Fluor Deoxyfluorination-78 °C-78 to 25 °CElimination, Rearrangement[6]
Selectfluor™ Electrophilic0 to 25 °C25 to 120 °COver-fluorination, Decomposition[6][7]
KF / Phase Transfer Cat. Nucleophilic (SNAr)80 °C100 to 180 °CCatalyst degradation, Side reactions[6][10]
AgF / Pd-Catalyst C-H Fluorination60 °C80 to 100 °CCatalyst deactivation, Protodehalogenation[5][11]
Experimental Protocol: General Temperature Screening Workflow

This protocol is designed to efficiently identify the optimal reaction temperature for a given fluorination reaction.

  • Setup: In parallel, set up 4-5 identical small-scale reactions in sealed vials under an inert atmosphere. Each reaction should contain the substrate, solvent, and any catalysts. The fluorinating agent should be added last.

  • Temperature Points: Place each vial in a pre-equilibrated heating/cooling block at different temperatures. A good starting array is: 0°C, 25°C (RT), 50°C, and 80°C.

  • Reagent Addition: Add the fluorinating agent simultaneously to all vials.

  • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction and quench it appropriately. Analyze the crude reaction mixture by LC-MS or TLC to assess conversion and byproduct formation.

  • Analysis: Compare the results.

    • If no reaction occurs at any temperature, check foundational parameters (Step A1) or consider a higher temperature array.

    • If the reaction proceeds cleanly at one temperature, that is your optimum.

    • If byproducts increase with temperature, select the lowest temperature that gives an acceptable conversion rate in a reasonable timeframe.

G cluster_check cluster_action cluster_outcome Start Fluorination Reaction Failure (Low Yield / Multiple Products) Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous If Low Yield Lower_Temp Lower Reaction Temperature (Start at -78°C if applicable) Start->Lower_Temp If Multiple Products Check_Reagent Verify Reagent Activity? Check_Anhydrous->Check_Reagent [OK] Temp_Screen Perform Temperature Screen (e.g., 0°C, 25°C, 50°C, 80°C) Check_Reagent->Temp_Screen [OK] Analyze Analyze Outcome: Conversion vs. Selectivity Temp_Screen->Analyze Lower_Temp->Analyze Success Optimized Condition Found Analyze->Success

References

  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020). (URL: )
  • Fluorine in psychedelic phenethylamines - ResearchG
  • Optimizing reaction temperature for 3-(3-Chloro-5-fluorophenyl)aniline synthesis - Benchchem. (URL: )
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (URL: )
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Fluorine in psychedelic phenethylamines - PubMed - NIH. (2012). (URL: )
  • Common side reactions in the synthesis of substituted phenylethylamines - Benchchem. (URL: )
  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC - NIH. (2012). (URL: )
  • Optimization of reaction conditions a .
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (URL: )
  • Understanding the Mysteries of Fluorination in Medicinal Chemistry - Panjab University. (URL: )
  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Green Chemistry - RSC Publishing. (2025). (URL: )
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Phenethylamine - Wikipedia. (URL: )
  • Nucleophilic radiofluorination at room temperature via aziridinium intermedi
  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (URL: )
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF - ResearchG
  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018). (URL: )
  • CN103641725A - Preparation method of phenylethylamine - Google P
  • Temperature and time after urine collection affect the detection of phenethylamine, a substance prohibited in sports - PubMed. (2023). (URL: )
  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (URL: )
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentr
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innov
  • Current Trends in Practical Fluorin

Sources

Validation & Comparative

Technical Validation Guide: 1-(2,6-Difluorophenyl)ethanamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Chiral Challenge

In the development of kinase inhibitors and agrochemicals, 1-(2,6-difluorophenyl)ethanamine serves as a high-value chiral building block. Its validation presents a dual challenge often overlooked in standard Certificates of Analysis (CoA):

  • The Chiral Blind Spot: Standard C18 Reverse-Phase HPLC cannot distinguish between the (R) and (S) enantiomers. A batch labeled "98% Pure" may actually be a 50:50 racemic mixture, rendering it useless for asymmetric synthesis.

  • The Regio-Isomer Trap: The 2,6-difluoro substitution pattern is sterically crowded. Commercial starting materials often contain trace amounts of 2,4-difluoro isomers. These regio-isomers have identical molecular weights (MW 157.16) and similar polarity, making them invisible to standard LC-MS methods.

This guide moves beyond basic purity checks, offering a multi-modal validation strategy that integrates 19F-NMR for structural integrity and Polysaccharide-based Chiral HPLC for enantiomeric excess (ee).

The Impurity Landscape

To validate the molecule, one must first understand the genesis of its impurities. The synthesis typically involves the reductive amination of 2,6-difluoroacetophenone or enzymatic transamination.

Diagram 1: Impurity Genesis & Structural Risks

This diagram maps the chemical origins of the three critical impurity classes: Enantiomers, Regio-isomers, and Dimer byproducts.

ImpurityGenesis Start Starting Material (2,6-Difluoroacetophenone) Target Target Molecule 1-(2,6-Difluorophenyl)ethanamine Start->Target Reductive Amination (Stereoselective) Imp_Enant Critical Impurity A Wrong Enantiomer (Distomer) Start->Imp_Enant Loss of Stereocontrol Imp_Regio Critical Impurity B 2,4-Difluoro Isomer (Regio-defect) Start->Imp_Regio Contaminated SM (Isomer carryover) Imp_Dimer Impurity C Secondary Amine Dimer Start->Imp_Dimer Over-alkylation

Figure 1: Origins of critical impurities. Note that Regio-isomers (Yellow) often originate from impure starting materials, while Enantiomers (Red) arise from process selectivity failures.

Comparative Analytical Modalities

A single analytical method is insufficient for this molecule. The table below contrasts the performance of standard techniques against the required specialized protocols.

FeatureStandard HPLC (C18) High-Res LC-MS (Q-TOF) 1H NMR (500 MHz) Recommended: 19F NMR Recommended: Chiral HPLC
Primary Utility Gross Purity (%)Molecular Formula IDStructure ConfirmationRegio-isomer Check Enantiomeric Excess
Enantiomer Separation ❌ No❌ No❌ No (unless chiral shift reagent used)❌ NoExcellent
Regio-isomer Specificity ⚠️ Poor (Co-elution common)⚠️ Poor (Identical Mass)⚠️ Difficult (Overlapping multiplets)High (Distinct Shifts)⚠️ Variable
Detection Limit (LOD) ~0.05%<0.01%~1.0%~0.5%~0.1%
Self-Validating Logic Retention time match onlyMass accuracy <5ppmIntegral ratiosCoupling constants (

)
Resolution (

) > 1.5

Detailed Experimental Protocols

Protocol A: Regio-Isomer Validation via 19F NMR

Objective: Confirm the fluorine atoms are in the 2,6-positions and not 2,3, 2,4, or 2,5. Rationale: The 2,6-difluoro substitution creates a unique symmetry. In 19F NMR, a 2,6-substituted ring will show a simplified signal (singlet or triplet depending on decoupling) due to equivalence, whereas a 2,4-isomer will show two distinct fluorine environments.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent amine salt precipitation/aggregation).

  • Instrument: 400 MHz (or higher) NMR.

  • Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE for better integration, or standard proton-coupled 19F to view splitting.

  • Reference: Trichlorofluoromethane (CFCl3) at 0 ppm (external) or Hexafluorobenzene (-164.9 ppm).[1]

Acceptance Criteria (Self-Validating):

  • 2,6-Difluoro (Target): Single signal (if proton decoupled) around -114 to -116 ppm .

  • 2,4-Difluoro (Impurity): Two distinct signals (approx. -109 ppm and -112 ppm).

  • Validation Check: If multiple fluorine peaks appear with different integrals, the sample contains regio-isomers.

Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: Quantify the ratio of (R) to (S) enantiomers. Rationale: Polysaccharide columns (Amylose/Cellulose derivatives) form "chiral cavities" that interact differently with the spatial arrangement of the amine.

Methodology:

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.

    • Why IG-3? The immobilized phase is robust against amine-modifiers and offers superior selectivity for halogenated aromatics compared to older OD/AD columns.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical. It masks silanol groups on the silica support, preventing peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (aromatic absorption).

  • Temperature: 25°C.

Acceptance Criteria (Self-Validating):

  • Resolution (

    
    ):  The separation between the (R) and (S) peaks must be 
    
    
    
    (baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, increase DEA concentration to 0.2%.

Validation Logic Flowchart

This decision matrix guides the researcher through the validation process, ensuring no "blind spots" remain.

ValidationLogic Start Sample Receipt 1-(2,6-Difluorophenyl)ethanamine Step1 1. 19F NMR Analysis (Regio-Chemistry) Start->Step1 Decision1 Single Fluorine Peak? Step1->Decision1 Fail1 REJECT: Regio-isomer Contamination (Contains 2,4- or 2,5- isomers) Decision1->Fail1 No (Multiple Peaks) Step2 2. Chiral HPLC Analysis (Stereo-Chemistry) Decision1->Step2 Yes Decision2 Enantiomeric Excess > 98%? Step2->Decision2 Fail2 REJECT: Low Optical Purity (Racemization occurred) Decision2->Fail2 No Step3 3. LC-MS Analysis (Chemical Purity) Decision2->Step3 Yes Pass VALIDATED Release for Synthesis Step3->Pass Purity > 98%

Figure 2: The "Gatekeeper" validation workflow. 19F NMR is the first filter because regio-isomers are often harder to remove than enantiomers.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] ICH Q2(R2) Validation of Analytical Procedures. ICH Guidelines.[2][4] [Link]

  • Dolensky, B., et al. (2002). "19F NMR spectroscopy in the structural analysis of fluorinated organic compounds." Journal of Fluorine Chemistry. [Link]

  • Daicel Chiral Technologies. (2024). Chiral Separation Strategies for Functionalized Amines. Application Guide.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54346635, 1-(2,6-Difluorophenyl)ethanamine.[Link]

  • Stavropoulos, G., et al. (2017). "Chromatographic separation of enantiomers of pharmaceutically relevant amines." Journal of Chromatography A. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.